N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
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Description
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide, commonly known as TFB, is a synthetic compound that has gained significant attention in the field of scientific research. TFB is a potent and selective inhibitor of the protein-protein interaction between β-catenin and T-cell factor (TCF), which is essential for the Wnt signaling pathway. This pathway plays a crucial role in various cellular processes, including embryonic development, tissue regeneration, and cancer progression.
Scientific Research Applications
Neuroleptic Activity
Research on benzamide derivatives has demonstrated significant neuroleptic activities. For instance, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds have been studied for their potential as neuroleptics, showing potent inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting a strong correlation between structure and activity in these compounds. Such findings indicate their potential use in treating psychosis with fewer side effects due to their high potency and selective antidopaminergic activity (Iwanami et al., 1981; Usuda et al., 2004).
Antitumor Properties
Benzamide derivatives have also shown promise in antitumor research. A study on quinuclidinone derivatives as potential anti-cancer agents reported that certain analogues displayed potent anti-cancer activity. This suggests the benzamide backbone, when modified appropriately, can yield compounds with significant therapeutic potential against cancer (Soni et al., 2015).
Antimicrobial Effects
The synthesis and evaluation of benzamide derivatives have revealed considerable interest in medicinal chemistry due to their potential to bind nucleotide protein targets. Such compounds have been tested for inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating their broad spectrum of biological applications (Saeed et al., 2015).
Drug Development and Other Applications
Further research into the synthesis, characterization, and biological evaluation of N-substituted benzamides has opened new avenues for drug development, showcasing their versatility in creating bioactive molecules for treating various conditions. For instance, the study of novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives for their antimicrobial and anti-inflammatory activities illustrates the potential of benzamide derivatives in the development of new therapeutic agents (Idrees et al., 2019).
properties
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)15-9-5-4-8-14(15)17(25)22-12-10-16(24)23(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMSLBJQYLMIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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